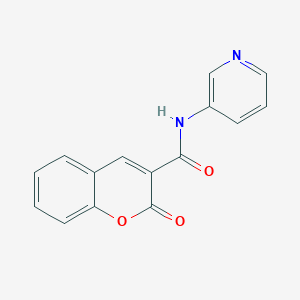

2-oxo-N-(pyridin-3-yl)-2H-chromene-3-carboxamide

Description

Significance of the Coumarin (B35378) (2-Oxo-2H-chromene) Core in Medicinal Chemistry

The coumarin, or 2-oxo-2H-chromene, nucleus is a bicyclic heterocyclic compound that is ubiquitous in the plant kingdom and forms the structural backbone of a multitude of natural products. researchgate.net Its discovery and isolation from the tonka bean in 1820 marked the beginning of extensive research into its chemical and biological properties. nih.gov The coumarin scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a diverse range of biological targets with high affinity. researchgate.net

The inherent versatility of the coumarin ring system allows for a wide array of structural modifications at various positions, enabling the fine-tuning of its biological activity. nih.gov This has led to the development of coumarin derivatives with a broad spectrum of pharmacological effects, including anticoagulant, antimicrobial, anti-inflammatory, antioxidant, antiviral, and anticancer properties. researchgate.netacs.org The simple, low molecular weight structure, coupled with high bioavailability and solubility in most organic solvents, further enhances its appeal as a lead compound in drug research and development.

Role of the Carboxamide Moiety in Bioactive Compounds

The carboxamide linkage is a fundamental functional group in a vast number of biologically active molecules, including peptides, proteins, and a wide range of pharmaceuticals. Its importance lies in its unique structural and electronic properties. The planarity of the amide bond and its ability to act as both a hydrogen bond donor and acceptor are critical for molecular recognition and binding to biological targets. researchgate.net

In drug design, the incorporation of a carboxamide moiety can enhance a molecule's pharmacokinetic and pharmacodynamic properties. researchgate.net It can improve target affinity and selectivity, as well as metabolic stability. The carboxamide group is a key pharmacophore in numerous therapeutic agents, contributing to their efficacy as anticancer, anti-inflammatory, and antimicrobial drugs. mdpi.com Its presence is crucial for the structural integrity and function of many biomolecules, highlighting its fundamental role in biological systems.

Importance of Pyridine (B92270) Derivatives in Drug Discovery

Pyridine and its derivatives are among the most prevalent heterocyclic scaffolds found in pharmaceutical agents. nih.govresearchgate.net This six-membered heteroaromatic ring is a key structural motif in many naturally occurring compounds, such as vitamins and alkaloids, and is widely recognized for its versatility in drug design. researchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can significantly influence a drug's solubility, bioavailability, and interaction with biological targets. mdpi.com

Pyridine derivatives exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, antioxidant, and anti-inflammatory effects. nih.gov The pyridine ring often serves as a bioisostere for a phenyl ring, offering advantages in terms of metabolic stability and solubility. derpharmachemica.com The adaptability of the pyridine nucleus for structural modifications has made it an indispensable tool for medicinal chemists in the quest for new and improved therapeutic agents. mdpi.com

Overview of the 2-Oxo-N-(pyridin-3-yl)-2H-chromene-3-carboxamide Class

The this compound class of compounds represents a synergistic fusion of the three aforementioned pharmacophores. The coumarin core provides a rigid and versatile platform, the carboxamide linker introduces crucial hydrogen bonding capabilities and structural flexibility, and the pyridine ring offers additional points of interaction and modulates the physicochemical properties of the molecule.

Research into this class of compounds has revealed a diverse range of biological activities, with particular emphasis on their potential as anticancer and antimicrobial agents. The specific orientation of the pyridine ring, in this case, the 3-pyridyl isomer, can significantly influence the biological activity profile. Studies have shown that derivatives of 2-oxo-2H-chromene-3-carboxamide exhibit potent inhibitory effects on various cancer cell lines and a broad spectrum of microbial pathogens. mdpi.comlew.ro The modular nature of their synthesis allows for the systematic exploration of structure-activity relationships, paving the way for the development of highly potent and selective therapeutic candidates.

Table 1: Anticancer Activity of Selected 2-Oxo-2H-chromene-3-carboxamide Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 14b | HepG2 | 2.62 | mdpi.com |

| 14e | HepG2 | 4.85 | mdpi.com |

| 14b | HeLa | 0.39 | mdpi.com |

| 14e | HeLa | 0.75 | mdpi.com |

| 10f | HT-29 | 7.98 | nih.gov |

| 10c | K562 | 9.44 | nih.gov |

Table 2: Antimicrobial Activity of Selected 2-Oxo-2H-chromene-3-carboxamide Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 3b | S. epidermidis | 312.5 | lew.ro |

| 3c | S. epidermidis | 312.5 | lew.ro |

| 3f | S. aureus | 312.5 | lew.ro |

| 3i | C. tropicalis | 156.2 | lew.ro |

The data presented in these tables highlight the significant potential of the 2-oxo-2H-chromene-3-carboxamide scaffold in the development of new anticancer and antimicrobial agents. Further research into the this compound class is warranted to fully elucidate their therapeutic potential and to optimize their pharmacological profiles.

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-N-pyridin-3-ylchromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c18-14(17-11-5-3-7-16-9-11)12-8-10-4-1-2-6-13(10)20-15(12)19/h1-9H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMFFHZKRPJQDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Advanced Structural Elucidation of 2 Oxo N Pyridin 3 Yl 2h Chromene 3 Carboxamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of coumarin-3-carboxamide derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence of the coumarin (B35378) and pyridine (B92270) rings, the amide linkage, and the specific substitution patterns. researchgate.netresearchgate.net

In the ¹H NMR spectrum of a typical 2-oxo-2H-chromene-3-carboxamide scaffold, the proton at the C4 position of the coumarin ring is highly characteristic. It appears as a distinct singlet in the downfield region, typically around 8.87 ppm, due to the deshielding effects of the adjacent lactone carbonyl and the aromatic system. mdpi.com The protons of the benzo-fused ring of the coumarin moiety generally resonate in the aromatic region between 7.30 and 8.00 ppm, with their specific chemical shifts and coupling patterns depending on the substitution. The amide proton (N-H) usually appears as a broad singlet or a triplet further downfield, often above 8.70 ppm. mdpi.com The protons of the N-pyridinyl substituent exhibit chemical shifts and multiplicities consistent with their positions on the pyridine ring.

Table 1: Representative NMR Data for 2-Oxo-2H-chromene-3-carboxamide Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (δ) in ppm |

|---|---|---|

| ¹H | C4-H (Coumarin) | 8.5 - 8.9 |

| ¹H | Aromatic-H (Coumarin) | 7.3 - 8.0 |

| ¹H | Aromatic-H (Pyridine) | 7.4 - 8.9 |

| ¹H | Amide N-H | 8.7 - 10.5 |

| ¹³C | C=O (Lactone) | 158 - 162 |

| ¹³C | C=O (Amide) | 160 - 165 |

Note: Chemical shifts are dependent on the solvent and specific substitutions on the aromatic rings.

Infrared (IR) Spectroscopy in Characterization

Infrared (IR) spectroscopy is a powerful technique for identifying the key functional groups present in 2-oxo-N-(pyridin-3-yl)-2H-chromene-3-carboxamide derivatives. The IR spectrum provides direct evidence for the characteristic vibrational modes of the lactone, amide, and aromatic components of the molecule. rsc.orgrsc.orgresearchgate.net

The most prominent absorption bands are those corresponding to the carbonyl (C=O) stretching vibrations. The lactone carbonyl of the coumarin ring typically exhibits a strong absorption band at a higher wavenumber, generally in the range of 1720-1770 cm⁻¹. rsc.org The amide carbonyl (Amide I band) also gives a strong absorption, usually found at a slightly lower wavenumber, between 1660-1685 cm⁻¹. The presence of two distinct, strong peaks in this region is a key indicator of the coumarin-3-carboxamide structure.

Other significant absorptions include the N-H stretching vibration of the secondary amide, which appears as a sharp to medium band around 3340-3400 cm⁻¹. The N-H bending vibration (Amide II band) is observed in the region of 1510-1570 cm⁻¹, often coupled with C-N stretching. Aromatic C=C stretching vibrations from both the coumarin and pyridine rings are visible in the 1400-1620 cm⁻¹ range, while C-H stretching of the aromatic rings is typically seen above 3000 cm⁻¹. rsc.org

Table 2: Characteristic IR Absorption Frequencies for 2-Oxo-2H-chromene-3-carboxamide Derivatives

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide | 3340 - 3400 |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 |

| C=O Stretch | Lactone | 1720 - 1770 |

| C=O Stretch (Amide I) | Amide | 1660 - 1685 |

| C=C Stretch | Aromatic Rings | 1400 - 1620 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of the target compound and to gain insight into its structure through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by measuring the mass-to-charge ratio (m/z) with very high precision. mdpi.com

For this compound (C₁₅H₁₀N₂O₃), the calculated monoisotopic mass is approximately 266.0691 g/mol . In techniques like electrospray ionization (ESI), the compound is typically observed as a protonated molecular ion [M+H]⁺ at m/z 267.0764. The detection of this ion confirms the molecular weight of the compound.

The fragmentation pattern observed in the mass spectrum (MS/MS) provides corroborating structural information. Common fragmentation pathways for coumarin-3-carboxamides include the cleavage of the amide bond, leading to fragments corresponding to the coumarin-3-carbonyl cation and the aminopyridine moiety. Another characteristic fragmentation is the loss of carbon monoxide (CO) from the lactone ring, a typical behavior for coumarins.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]⁺ | C₁₅H₁₀N₂O₃ | 266.07 | Molecular Ion |

| [M+H]⁺ | C₁₅H₁₁N₂O₃ | 267.08 | Protonated Molecular Ion |

| [M-CO+H]⁺ | C₁₄H₁₁N₂O₂ | 239.08 | Loss of CO from lactone |

| [C₁₀H₅O₃]⁺ | C₁₀H₅O₃ | 173.02 | Coumarin-3-carbonyl fragment |

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray crystallography provides the most definitive structural proof, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for the specific title compound is not widely published, analysis of closely related structures, such as 2-oxo-2H-chromene-3-carboxamide and 2-oxo-N′-phenyl-2H-chromene-3-carbohydrazide, offers significant insight into the expected solid-state conformation. nih.govresearchgate.net

These studies confirm that the 2H-chromene ring system is essentially planar. researchgate.net The carboxamide side chain's conformation is influenced by intramolecular hydrogen bonding. For instance, an intramolecular N-H···O hydrogen bond can form between the amide proton and the lactone carbonyl oxygen, which helps to stabilize the molecular conformation. researchgate.net

In the crystal lattice, molecules are typically linked by intermolecular hydrogen bonds. For example, the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of chains or more complex networks that stabilize the crystal packing. researchgate.net The relative orientation of the coumarin and pyridine rings is a key conformational feature, defined by the dihedral angle between their mean planes.

Table 4: Representative Crystallographic Data for a Related Coumarin Derivative (2-oxo-2H-chromene-3-carboxamide)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 4.7630 |

| b (Å) | 14.3440 |

| c (Å) | 12.3505 |

| β (°) | 95.601 |

Source: Data corresponds to the parent 2-oxo-2H-chromene-3-carboxamide. nih.gov

Biological Activity Spectrum of 2 Oxo N Pyridin 3 Yl 2h Chromene 3 Carboxamide Derivatives

Anticancer Activities

The coumarin-pyridine hybrid structure has proven to be a versatile scaffold for the development of potent anticancer agents. These derivatives have demonstrated efficacy through various mechanisms, including direct cytotoxicity to cancer cells, inhibition of crucial enzymes in cancer progression, and modulation of key cellular processes that lead to cell death and inhibition of proliferation.

In Vitro Cytotoxicity Against Cancer Cell Lines (e.g., HepG2, HeLa)

A primary indicator of the anticancer potential of 2-oxo-N-(pyridin-3-yl)-2H-chromene-3-carboxamide derivatives is their ability to inhibit the growth and proliferation of various cancer cell lines in laboratory settings. Studies have consistently shown that these compounds exhibit significant cytotoxic effects against a broad spectrum of human cancers.

For instance, certain novel 2-oxo-N'-(2-oxoindolin-3-ylidene)-2H-chromene-3-carbohydrazides have displayed considerable activity against the HT-29 colon cancer cell line and moderate activity against the K562 leukemia cell line. nih.gov One of the most active compounds in this series, designated 10f, showed an IC₅₀ value of 7.98 µM against HT-29 cells, while compound 10c was most effective against K562 cells with an IC₅₀ of 9.44 µM. nih.gov Another study highlighted a chromene derivative that demonstrated high potency against breast cancer cell lines (MDA-MB-231 and MCF-7) and the HeLa cervical cancer cell line, with IC50 values of 5.36 µM, 7.82 µM, and 9.28 µM, respectively. researchgate.net

Furthermore, investigations into coumarins linked to 1,3-thiazole or 1,3,4-thiadiazole (B1197879) moieties revealed remarkable activity across a panel of 60 human cancer cell lines, with some derivatives achieving growth inhibition percentages as high as 96%. researchgate.net Certain compounds even induced lethality in melanoma (MDA-MB-435) and renal cancer (A498) cell lines. researchgate.net Similarly, 3-oxo-3H-benzo[f]chromene-2-carboxamide derivatives have shown strong proliferation inhibitory activity against non-small cell lung cancer cell lines A549 and NCI-H460. nih.gov

| Derivative Type | Cancer Cell Line | Activity (IC₅₀) | Reference |

| Chromene-based hydrazone (10f) | HT-29 (Colon) | 7.98 µM | nih.gov |

| Chromene-based hydrazone (10c) | K562 (Leukemia) | 9.44 µM | nih.gov |

| 2H-chromene derivative | MDA-MB-231 (Breast) | 5.36 µM | researchgate.net |

| 2H-chromene derivative | MCF-7 (Breast) | 7.82 µM | researchgate.net |

| 2H-chromene derivative | HeLa (Cervical) | 9.28 µM | researchgate.net |

| Quinolone-carboxamide (19) | Caco-2 (Colorectal) | 17.0 µM | mdpi.com |

| Quinolone-carboxamide (18) | HCT-116 (Colon) | 3.3 µM | mdpi.com |

| Phenoxy acetamide (B32628) derivative (I) | HepG2 (Liver) | 1.43 µM | mdpi.com |

Enzyme Inhibition in Cancer Pathways (e.g., Carbonic Anhydrase Isoforms IX and XII, Casein Kinase 2)

Beyond direct cytotoxicity, these derivatives often exert their anticancer effects by targeting and inhibiting specific enzymes that are critical for the growth and survival of tumors. While research on the specific inhibition of Carbonic Anhydrase Isoforms IX and XII and Casein Kinase 2 by the title compound is ongoing, studies on related structures have identified several other key enzyme targets.

One area of significant interest is the inhibition of protein kinases. For example, a spiro-pyridine derivative demonstrated potent inhibition of both EGFR and VEGFR-2, with IC50 values of 0.124 µM and 0.221 µM, respectively. researchgate.net VEGFR-2 is a key mediator of angiogenesis, the process by which tumors develop new blood vessels to support their growth. Another study found that a promising chromene derivative also showed significant activity against VEGFR-2 (IC50 of 0.224 µM) and BRAF kinase (IC50 of 1.695 µM), both of which are crucial in cancer signaling pathways. researchgate.net

Topoisomerases, enzymes that regulate the topology of DNA, are another important target. Certain acridine/sulfonamide hybrids have shown potent inhibitory effects on both Topoisomerase I and Topoisomerase II. nih.gov Additionally, a series of 3-sulfonamide substituted coumarins were synthesized and tested for their ability to inhibit human carbonic anhydrase (hCA) isoforms. nih.gov These findings highlight the potential for 2-oxo-2H-chromene-3-carboxamide derivatives to be developed as multi-targeted agents that can disrupt various cancer-related enzymatic activities.

| Derivative Type | Enzyme Target | Activity (IC₅₀) | Reference |

| Spiro-pyridine derivative | EGFR | 0.124 µM | researchgate.net |

| Spiro-pyridine derivative | VEGFR-2 | 0.221 µM | researchgate.net |

| Chromene derivative | BRAF | 1.695 µM | researchgate.net |

| Acridine/Sulfonamide hybrid (8b) | Topoisomerase I | 3.41 µg/mL | nih.gov |

| Acridine/Sulfonamide hybrid (7c) | Topoisomerase II | 7.33 µM | nih.gov |

Modulation of Cellular Processes (e.g., Apoptosis Induction, Cell Cycle Arrest)

A key hallmark of cancer is the evasion of programmed cell death, or apoptosis. Many effective anticancer drugs function by re-initiating this process in tumor cells. Derivatives of 2-oxo-2H-chromene-3-carboxamide have been shown to effectively modulate cellular processes to induce apoptosis and cause cell cycle arrest.

Studies have demonstrated that these compounds can trigger apoptosis through various mechanisms. For instance, one compound was found to induce apoptosis by upregulating the expression of pro-apoptotic proteins like caspase-3 and p53, while simultaneously downregulating survival signaling pathways involving PI3K and mTOR. researchgate.net Other research on related compounds has shown a significant, concentration-dependent increase in the percentage of apoptotic cells, including both early and late-stage apoptosis, upon treatment. nih.gov For example, a thieno[2,3-b]pyridine (B153569) derivative caused a significant increase in the apoptotic cell population in ovarian cancer cell lines. nih.gov

In addition to inducing apoptosis, these derivatives can also interfere with the cell cycle, preventing cancer cells from dividing and proliferating. Certain tetrahydrothieno[2,3-c]pyridine derivatives were found to cause an accumulation of cells in the G2/M phase of the cell cycle, which is consistent with the mechanism of tubulin polymerization inhibitors. mdpi.com Similarly, a benzo[h]chromeno[2,3-d]pyrimidine derivative was also observed to induce cell cycle arrest in the MCF-7 breast cancer cell line. mdpi.com Furthermore, some 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid derivatives have been shown to reduce the invasive behavior of HT 1080 fibrosarcoma cells, indicating an ability to interfere with metastasis. researchgate.netnih.gov

In Vivo Pre-clinical Studies in Animal Models (focus on efficacy and pharmacodynamics)

While in vitro studies provide valuable initial data, in vivo studies in animal models are crucial for evaluating the real-world potential of a drug candidate. Research on a thiadiazine-based component demonstrated significant in vivo antitumor activity against Ehrlich ascites carcinoma (EAC) in mice. researchgate.net Treatment with the compound led to a substantial decrease in the viability of tumor cells by 70%. researchgate.net This was associated with a reduction in ascites fluids, a common indicator of tumor growth inhibition. The study also confirmed the compound's pro-apoptotic activity in the animal model through the upregulation of caspase-3 and p53. researchgate.net

Antimicrobial Activities

In addition to their anticancer properties, the 2-oxo-2H-chromene-3-carboxamide scaffold is a promising platform for the development of new antimicrobial agents. This is particularly important in an era of increasing antibiotic resistance.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of this chemical class have shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is diverse, with some chromenes known to inhibit bacterial cell wall synthesis or target proteins essential for DNA replication.

Several studies have quantified the antibacterial efficacy of these compounds. For example, various coumarin-3-carboxamide derivatives were tested against a panel of bacteria, with some compounds showing the best activity against Staphylococcus epidermidis and Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) value of 312.5 µg/mL. lew.ro Metal complexes of ethyl 2-oxo-2H-chromene-3-carboxylate also demonstrated substantial activity against pathogens commonly isolated from wound infections, including S. aureus (Gram-positive), Escherichia coli, Pseudomonas aeruginosa, and Proteus mirabilis (Gram-negative). iiste.org

Other research has focused on synthesizing hybrids that combine the coumarin (B35378) scaffold with other heterocyclic rings to enhance antibacterial potency. Arylazo-based chromene-thiazole hybrids have shown effective antibacterial activity, with some demonstrating better efficacy than the standard antibiotic ciprofloxacin (B1669076) against S. aureus and E. coli. researchgate.net Similarly, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives exhibited strong antibacterial activity, comparable to linezolid, against five different Gram-positive bacteria. nih.gov

| Derivative Type | Bacterial Strain | Activity (MIC) | Reference |

| Coumarin-3-carboxamide (3f) | S. aureus ATCC 29213 | 312.5 µg/mL | lew.ro |

| Coumarin-3-carboxamide (3b, 3c) | S. epidermidis ATCC 12228 | 312.5 µg/mL | lew.ro |

| 3-(pyridine-3-yl)-2-oxazolidinone | S. aureus (ATCC25923) | 1-256 µg/mL | nih.gov |

| 3-(pyridine-3-yl)-2-oxazolidinone | S. pneumonia (ATCC49619) | 1-256 µg/mL | nih.gov |

| Alkyl Pyridinol Compound | S. aureus (MRSA) | 4–8 µg/mL | mdpi.com |

Antifungal Properties

Derivatives of coumarin-3-carboxamide have demonstrated notable antifungal activity against a variety of plant pathogenic fungi. A series of these compounds were evaluated for their in vitro antifungal efficacy against several fungi, including Botrytis cinerea, Alternaria solani, Gibberella zeae, and Rhizoctonia solani. nih.govresearchgate.netdaneshyari.com

Certain designed compounds exhibited significant activity in primary assays. nih.govresearchgate.net For instance, some derivatives showed potent effects against Rhizoctonia solani, with EC50 values as low as 1.80 µg/mL, 2.10 µg/mL, 2.25 µg/mL, and 2.50 µg/mL, indicating more effective control than the positive control, Boscalid. nih.govresearchgate.netdaneshyari.com Furthermore, some of these compounds demonstrated antifungal activity against Botrytis cinerea that was equivalent to Boscalid. nih.govresearchgate.net

The inclusion of a hydrazine (B178648) group along with the amide group has been noted in some studies to potentially increase antifungal activity. lew.ro The general findings suggest that while coumarin-3-carboxamide derivatives show promise, their antifungal efficacy can be moderate and highly dependent on the specific substitutions on the core structure. lew.ro

Table 1: Antifungal Activity of Selected this compound Derivatives

| Fungal Pathogen | Derivative | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Rhizoctorzia solani | Compound 4a | EC50 | 1.80 µg/mL | nih.govresearchgate.net |

| Rhizoctorzia solani | Compound 4f | EC50 | 2.10 µg/mL | nih.govresearchgate.net |

| Rhizoctorzia solani | Compound 4e | EC50 | 2.25 µg/mL | nih.govresearchgate.net |

| Rhizoctorzia solani | Compound 4d | EC50 | 2.50 µg/mL | nih.govresearchgate.net |

| Botrytis cinerea | Compounds 4a, 4e | Equivalent to Boscalid | nih.govresearchgate.net | |

| Candida tropicalis ATCC 750 | Compounds 3e, 3f | MIC | Active | lew.ro |

| Various Fungi | Compound 3i | MIC | 156.2-312.5 µg/mL | lew.ro |

Activity Against Specific Pathogens

Helicobacter pylori:

N-substituted-2-oxo-2H-1-benzopyran-3-carboxamides have been investigated for their selective antibacterial activity against Helicobacter pylori. nih.gov A study evaluated these derivatives against twenty clinical isolates of H. pylori, including five strains resistant to metronidazole (B1676534). nih.gov Several of these compounds demonstrated potent activity against the metronidazole-resistant strains, with MIC values lower than the reference drug. nih.gov

Another class of coumarin derivatives, hydroxylated coumarins, has also shown promising anti-H. pylori activity. The presence of hydroxyl groups at the 7- and/or 6-positions of the coumarin ring appears to be crucial for higher activity. nih.gov For example, 7-hydroxy-4-methylcoumarin, 6,7-dihydroxy-4-methylcoumarin, and 6-hydroxy-7-methoxy-4-methylcoumarin exhibited anti-H. pylori activity comparable to metronidazole. nih.gov Generally, methylation of the hydroxyl group was found to diminish this activity. nih.gov

It is noteworthy that a novel class of 2-oxo-2H-chromene-3-carboxamide derivatives exhibited potent and specific inhibitory effects on the growth of H. pylori, including metronidazole-resistant strains, with MIC values in the range of 0.0039-16 µg/mL. researchgate.net These compounds showed little to no activity against other Gram-positive and Gram-negative bacteria, highlighting their specificity. researchgate.net

Multidrug-Resistant Bacteria:

The rise of multidrug-resistant (MDR) bacteria presents a significant global health challenge, prompting research into new antibacterial agents. nih.gov Coumarin derivatives have emerged as a promising class of compounds in this area. nih.govnih.govresearchgate.net While some coumarin-3-carboxamides have shown little to no activity against common gram-positive and gram-negative bacteria, others have demonstrated the ability to modulate the activity of existing antibiotics. nih.govmdpi.com For instance, certain coumarins, while not exhibiting significant antibacterial activity on their own, were able to enhance the effects of antibiotics like norfloxacin (B1679917) and gentamicin (B1671437) against resistant strains of Staphylococcus aureus. nih.gov

The antibacterial potential of coumarin derivatives is highly dependent on the substituents at the C-3 and C-4 positions of the coumarin scaffold. researchgate.net Some synthetic coumarin derivatives have shown good in vitro antibacterial activity, and in silico studies suggest they have the potential to be developed as oral drugs. nih.gov

Table 2: Activity of Coumarin Derivatives Against Specific Pathogens

| Pathogen | Derivative Class | Key Findings | Reference |

|---|---|---|---|

| Helicobacter pylori (including metronidazole-resistant strains) | N-substituted-2-oxo-2H-1-benzopyran-3-carboxamides | Potent activity with MIC values lower than metronidazole against resistant strains. | nih.gov |

| Helicobacter pylori | 2-Oxo-2H-chromene-3-carboxamide derivatives | Specific inhibitory effect with MICs ranging from 0.0039-16 µg/mL. | researchgate.net |

| Helicobacter pylori | Hydroxylated coumarins | 7- and/or 6-hydroxyl groups are important for activity comparable to metronidazole. | nih.gov |

| Multidrug-Resistant Staphylococcus aureus | Coumarin derivatives | Modulated and enhanced the activity of norfloxacin and gentamicin. | nih.gov |

Anti-inflammatory Potential

Coumarin-3-carboxamide derivatives have been recognized for their anti-inflammatory properties. lew.ro Synthetic studies have focused on creating N-substituted 2-oxo-2H-1-benzopyran-3-carboxamides and evaluating their anti-inflammatory effects. nih.gov These compounds have been tested in models such as carrageenan-induced rat paw edema and acetic acid-induced peritonitis in rats, demonstrating active anti-inflammatory effects comparable to the reference drug piroxicam. nih.gov

In addition to their antibacterial properties against H. pylori, some N-substituted-3-carboxamido-coumarin derivatives were also investigated for their anti-inflammatory activity through the inhibition of IL-8 production. nih.gov Other research has involved the synthesis of substituted (2-oxochromen-3-yl)benzamides, which were found to possess significant anti-inflammatory and analgesic activities. researchgate.net

Antioxidant Properties

The antioxidant potential of coumarin derivatives has been a subject of interest. researchgate.net Certain N-heterocycles derived from a 2-oxo-2H-chromene-3-carboxamide precursor have been synthesized and examined for their antioxidant activities. researchgate.net The antioxidant activity of two specific coumarins, N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide and N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide, was studied using DPPH, hydrogen peroxide, and nitric oxide radical scavenging methods and compared favorably with ascorbic acid. nih.gov

Other Noteworthy Biological Activities

Monoamine Oxidase (MAO):

Coumarin derivatives have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), which are important targets in the treatment of neurodegenerative and depressive disorders. scienceopen.com The coumarin scaffold is considered ideal for developing MAO inhibitors. scienceopen.com Studies have shown that substitution at the C-3 position of the coumarin scaffold can lead to MAO inhibition. scienceopen.commdpi.com

A series of coumarin-3-acyl derivatives were synthesized and found to be reversible and selective inhibitors of the MAO-B isoform. nih.gov For example, certain coumarin-3-carboxylic acids displayed high pIC50 values and selectivity for MAO-B. nih.gov Other research has identified 3-carboxamido-7-substituted coumarins as highly potent inhibitors of both human MAO-A and MAO-B. scienceopen.comscienceopen.com The nature of the substituent at the C-7 position has been shown to affect the specificity and selectivity of these inhibitors. scienceopen.com

Acetylcholinesterase (AChE):

Derivatives of this compound have also been explored as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. A number of N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides were synthesized and tested against AChE, with most showing significant inhibitory activity. researchgate.net Structure-activity relationship studies indicated that the introduction of a benzyloxy group at the 7-position of the coumarin scaffold can enhance anti-AChE activity. researchgate.net One derivative with a 7-(4-fluorobenzyl)oxy moiety displayed a particularly low IC50 value of 0.16 µM. researchgate.net

The anticoagulant properties of coumarin derivatives are well-known, and this activity has been noted in the literature for various coumarin 3-carboxamide compounds. lew.ro

Table 3: Enzyme Inhibition by Coumarin-3-Carboxamide Derivatives

| Enzyme | Derivative Class | Key Findings | Reference |

|---|---|---|---|

| Monoamine Oxidase-B (MAO-B) | Coumarin-3-acyl derivatives | Reversible and selective inhibitors with high pIC50 values. | nih.gov |

| Monoamine Oxidase-A/B (MAO-A/B) | 3-Carboxamido-7-substituted coumarins | Potent inhibitors of both isoforms; C-7 substitution affects selectivity. | scienceopen.comscienceopen.com |

| Acetylcholinesterase (AChE) | N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides | Significant inhibitory activity; 7-benzyloxy substitution enhances activity (IC50 = 0.16 µM for one derivative). | researchgate.net |

Structure Activity Relationship Sar Studies of 2 Oxo 2h Chromene 3 Carboxamide Derivatives

Impact of Substitutions on the Chromene Core on Biological Activity

The chromene nucleus of the 2-oxo-2H-chromene-3-carboxamide scaffold serves as a foundational structure, and its substitution pattern is a key determinant of biological activity. Modifications at various positions on this bicyclic ring system can significantly alter the compound's physicochemical properties, such as lipophilicity, electron distribution, and steric profile, which in turn affects its pharmacokinetic and pharmacodynamic behavior.

Research has demonstrated that introducing specific substituents onto the chromene ring can modulate the potency and selectivity of these derivatives. For instance, the addition of an arylazo group at the C-6 position of the chromene core has been shown to significantly enhance antibacterial activity. researchgate.net This suggests that the C-6 position is a critical region for interaction with bacterial targets, and the introduction of a bulky, electron-rich arylazo group may promote stronger binding or facilitate cellular uptake.

Furthermore, studies on related chromone-3-carboxamides (which feature a ketone at position 4 instead of the lactone oxygen) have provided insights that may be applicable. In a series of 4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamides, the presence and position of methyl groups on the chromene ring were critical for inhibitory activity against human carbonic anhydrase (hCA) isoforms. The placement of methyl groups at positions 7 and 8 was found to be beneficial for hCA inhibitory activity, whereas a methyl group at position 6 or 7 could be detrimental depending on the rest of the molecule's structure. Similarly, the introduction of a chlorine atom at position 6 resulted in a compound with three times less activity against hCA IX, indicating that both the nature and position of the substituent are vital.

The following table summarizes the observed effects of substitutions on the chromene core from various studies.

| Position of Substitution | Substituent | Observed Biological Effect |

| C-6 | Arylazo | Significantly improved antibacterial activity. researchgate.net |

| C-6 | Chlorine | Decreased inhibitory activity against hCA IX. |

| C-7 | Methyl | Detrimental to hCA inhibitory activity in some derivatives. |

| C-7 and C-8 | Methyl | Beneficial for hCA inhibitory activity. |

These findings underscore the sensitivity of the chromene scaffold to substitution. The electronic and steric properties of the substituents can either enhance or diminish the molecule's ability to fit into the active site of a biological target.

Role of the Carboxamide Linker Modifications on Biological Efficacy

The carboxamide linker (–CONH–) at the C-3 position is not merely a spacer but an essential functional group that plays a pivotal role in biological efficacy. This linker is crucial for establishing key interactions, particularly hydrogen bonds, with amino acid residues in target proteins. Its rigidity and planarity also help to orient the chromene core and the pyridine (B92270) moiety in a specific conformation required for optimal binding.

The importance of the carboxamide group is highlighted in studies where its modification leads to dramatic shifts in biological activity. For example, in one series of coumarin (B35378) derivatives, the presence of a carboxylic acid at the C-3 position was found to be essential for antibacterial activity, whereas the corresponding carboxamide derivatives were inactive against bacteria. nih.gov Conversely, these same carboxamide derivatives showed potential as anticancer agents, suggesting that the linker's interaction dictates target specificity. nih.govnih.gov

Further evidence for the linker's significance comes from SAR studies on monoamine oxidase B (MAO-B) inhibitors. These studies revealed that a secondary carboxamide (–CONH–) is a key structural feature for potent and selective inhibition. nih.gov When this was replaced with a tertiary carboxamide (–CON(CH₃)–), the inhibitory activity against MAO-B was lost, indicating that the N-H hydrogen is a critical hydrogen bond donor for interaction with the enzyme. nih.gov

Modifications by replacing the amide with a hydrazide have also been explored. For instance, reacting ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine (B178648) hydrate (B1144303) leads to the formation of 2-oxo-2H-chromene-3-carbohydrazide. rjptonline.org This carbohydrazide (B1668358) can then be used as a building block to create hybrid molecules, such as those linked to a quinoline (B57606) moiety, which have shown antiproliferative effects. researchgate.net This modification changes the linker's length, flexibility, and hydrogen bonding capacity, leading to a different pharmacological profile.

| Linker Type | Biological Activity Profile |

| Secondary Carboxamide (–CONH–) | Essential for MAO-B inhibition; confers anticancer activity. nih.govnih.gov |

| Tertiary Carboxamide (–CONR–) | Inactive against MAO-B. nih.gov |

| Carboxylic Acid (–COOH) | Conferred antibacterial activity but lacked anticancer potency. nih.gov |

| Carbohydrazide (–CONHNH–) | Serves as a versatile linker for creating hybrid molecules with antiproliferative activity. researchgate.netrjptonline.org |

These results collectively demonstrate that the carboxamide linker is a critical determinant of biological activity and target selectivity. Its ability to act as both a hydrogen bond donor and acceptor, along with its conformational influence, makes it a central element in the molecule's pharmacophore.

Influence of Substituents on the Pyridine Moiety on Target Interaction

The N-aryl group, in this case, the pyridin-3-yl moiety, plays a significant role in target interaction, often fitting into a specific hydrophobic pocket of the receptor or enzyme. The electronic properties and substitution pattern of this ring can fine-tune the binding affinity and selectivity of the entire molecule. While direct SAR studies on the pyridin-3-yl group of the title compound are specific, valuable insights can be drawn from closely related N-phenyl-2-oxo-2H-chromene-3-carboxamide derivatives.

In studies of coumarin-3-carboxamides as anticancer agents, substitutions on the N-phenyl ring had a profound impact on cytotoxicity. Derivatives with electron-withdrawing groups, such as fluorine, were found to be particularly potent. nih.gov For example, 4-fluoro and 2,5-difluoro benzamide (B126) derivatives were identified as the most potent compounds against HepG2 and HeLa cancer cell lines. nih.gov This suggests that reducing the electron density of the aryl ring enhances its interaction with the target, which molecular docking studies identified as casein kinase 2 (CK2). nih.gov The presence of the benzamide functionality was deemed an important feature for this anticancer activity. nih.govresearchgate.net

Similarly, in the context of MAO-B inhibition, an N-phenyl substituent bearing a methanesulfonyl group at the 4'-position resulted in a compound with exceptional selectivity and an IC₅₀ value in the low nanomolar range. This highlights how a strong electron-withdrawing group can drastically improve potency.

The electronic nature of substituents on the N-aryl ring can also affect the binding interactions with target proteins by altering the molecule's electrostatic potential. mdpi.com Electron-withdrawing groups can influence the electronic delocalization across the carboxamide linker and impact how the molecule presents itself within the binding site. mdpi.com

| N-Aryl Moiety | Substituent | Target/Activity | Effect on Potency |

| N-Phenyl | 4-Fluoro | Anticancer (HeLa, HepG2) | High potency (IC₅₀ = 0.39–4.85 µM). nih.gov |

| N-Phenyl | 2,5-Difluoro | Anticancer (HeLa, HepG2) | High potency (IC₅₀ = 0.75–2.62 µM). nih.gov |

| N-Phenyl | 4-Methanesulfonyl | MAO-B Inhibition | Exceptional potency (IC₅₀ = 0.0014 µM). |

These findings strongly suggest that the electronic landscape of the pyridine ring in 2-oxo-N-(pyridin-3-yl)-2H-chromene-3-carboxamide is a critical factor for its biological activity. The inherent electron-deficient nature of the pyridine ring compared to a benzene (B151609) ring may itself be a beneficial feature, and further substitution could be used to optimize target interactions.

Hybridization Strategies with Other Bioactive Scaffolds

Molecular hybridization, which involves covalently linking two or more distinct pharmacophores, is a powerful strategy in drug design to create novel compounds with improved affinity, better selectivity, or a dual mode of action. The 2-oxo-2H-chromene-3-carboxamide scaffold has been successfully used as a platform for creating hybrid molecules with a range of biological activities.

Coumarin-Thiazole Hybrids: Thiazole (B1198619) is a well-known heterocyclic scaffold present in many biologically active compounds. Hybrid molecules incorporating both coumarin and thiazole moieties have been synthesized and shown to possess a broad spectrum of activities, including antibacterial and anticancer effects. researchgate.net For example, linking a 4-phenyl-thiazol-2-yl group to the coumarin-3-carboxamide core has produced derivatives with significant antiproliferative effects against murine leukemic cells. researchgate.net The synthesis often involves reacting a 2-oxo-2H-chromene-3-carboxylic acid with an appropriate aminothiazole derivative. researchgate.net

Coumarin-Quinoline Hybrids: Quinoline is another privileged scaffold in medicinal chemistry, recognized for its presence in numerous therapeutic agents. nih.gov The hybridization of coumarin and quinoline has led to the development of compounds with promising anticancer properties. researchgate.netnih.gov One strategy involves modifying the carboxamide linker to a carbohydrazide, which is then coupled with a quinoline-containing fragment, such as quinolin-8-yloxy-acetyl chloride, to form a quinoline-coumarin hybrid. researchgate.net These hybrids have demonstrated an apoptogenic role in cancer cells. researchgate.net

Coumarin-Purine Hybrids: Purine (B94841) analogues are fundamental to nucleic acid chemistry and are often used in anticancer and antiviral drug design. Novel hybrid molecules have been created by linking coumarin and purine scaffolds, often through a more complex linker that includes an isoxazoline (B3343090) or isoxazole (B147169) ring system. openmedicinalchemistryjournal.com These hybrids are synthesized via 1,3-dipolar cycloaddition reactions and are being investigated for their potential as unique therapeutic agents. openmedicinalchemistryjournal.com

The rationale behind this strategy is that the resulting hybrid molecule may interact with multiple targets or bind to a single target with higher affinity by engaging in interactions through both of its pharmacophoric units. This approach can lead to synergistic effects and represents a promising avenue for the development of next-generation therapeutics based on the 2-oxo-2H-chromene-3-carboxamide core.

Mechanistic Insights into Biological Activity

Identification of Molecular Targets and Binding Modes

There is currently no publicly available scientific literature that specifically identifies the molecular targets or elucidates the binding modes of 2-oxo-N-(pyridin-3-yl)-2H-chromene-3-carboxamide. While studies on other coumarin-3-carboxamide derivatives have explored their interactions with various biological targets, this specific information is not available for the compound .

Elucidation of Cellular Signaling Pathway Modulation

Detailed studies on the modulation of cellular signaling pathways by this compound have not been reported in the available scientific literature. The broader class of coumarins is known to impact various signaling cascades. For instance, some coumarin (B35378) derivatives have been shown to downregulate the PI3K/mTOR pathway and upregulate caspase-3 and p53, suggesting a role in apoptosis. researchgate.net However, specific research delineating the pathways affected by this compound is lacking.

Biochemical Investigations of Enzyme-Inhibitor Interactions

There is no specific data from biochemical investigations detailing the enzyme-inhibitor interactions of this compound. Research on analogous compounds has indicated that coumarin derivatives can act as enzyme inhibitors. mdpi.com For example, certain 3-carboxamido-7-substituted coumarins have demonstrated selective inhibition of monoamine oxidase B (MAO-B). mdpi.com However, kinetic data, such as IC50 or Ki values, for the interaction of this compound with any specific enzyme are not available in the current body of scientific literature.

Analysis of Drug-Target Residence Time and Kinetics

An analysis of the drug-target residence time and the kinetics of interaction for this compound has not been published. Such studies are crucial for understanding the duration and efficacy of a compound's therapeutic action but have not yet been conducted or reported for this specific molecule.

Computational and Theoretical Investigations

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For coumarin (B35378) derivatives, these studies are crucial in drug discovery to understand how they interact with biological targets such as enzymes or receptors. General studies on coumarin-3-carboxamides have explored their binding modes with various proteins, including casein kinase 2 (CK2) and eukaryotic elongation factor-2 kinase (eEF-2K). nih.govnih.gov These analyses typically identify key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and π-π stacking, providing insight into the structural basis of their biological activity. Without specific studies on 2-oxo-N-(pyridin-3-yl)-2H-chromene-3-carboxamide, it is not possible to detail its specific interactions, binding affinities, or potential protein targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that link the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to guide the design of molecules with enhanced potency. For various classes of coumarin derivatives, 3D-QSAR studies have been employed to elucidate the structural requirements for their bioactivities. These models generate contour maps that indicate where steric bulk, electrostatic charge, or other properties should be modified to improve activity. No QSAR models specifically developed for or including this compound were found in the reviewed literature.

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. These calculations can determine a wide range of properties, including optimized molecular geometry, electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO). This information is valuable for understanding a molecule's reactivity, stability, and intermolecular interactions. While DFT has been applied to other coumarin-pyridine hybrids, specific data regarding the geometric parameters, electronic properties, and reactivity descriptors for this compound are not available in published research.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

MD simulations are used to analyze the physical movements of atoms and molecules over time. In drug design, this technique helps in understanding the conformational flexibility of a ligand, the stability of a ligand-protein complex, and the dynamics of their interaction. Studies on related coumarin inhibitors have used MD simulations to verify docking results and assess the stability of the predicted binding poses within a protein's active site. nih.gov Such specific analyses for this compound have not been reported.

In Silico ADME Prediction and Pharmacophore Modeling

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies predict the pharmacokinetic properties of a compound, which are critical for its development as a drug. These predictions often assess compliance with guidelines like Lipinski's rule of five to estimate oral bioavailability. Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. This model can then be used to screen virtual libraries for other potentially active compounds. Although in silico ADME and pharmacokinetic properties have been predicted for various N-substituted-2-oxo-2H-1-benzopyran-3-carboxamides, specific predictive data for this compound is not publicly documented.

Future Research Directions and Emerging Trends

Development of Novel and Efficient Synthetic Methodologies

Future synthetic research will likely focus on developing more efficient, cost-effective, and environmentally friendly methods for producing 2-oxo-N-(pyridin-3-yl)-2H-chromene-3-carboxamide and its analogues. Key areas of advancement include:

Green Chemistry Approaches: Traditional synthesis methods are often being replaced by greener alternatives. This includes the use of non-toxic catalysts, biodegradable solvents like water or deep eutectic solvents, and energy-efficient reaction conditions such as ultrasonic irradiation or microwave assistance. finechemicals.com.cneurjchem.comnih.govpku.edu.cn For instance, catalyst-free reactions in water and one-pot syntheses at room temperature are being developed for coumarin-3-carboxylic acids, the direct precursors to the target compound. finechemicals.com.cnnih.gov

Multicomponent Reactions (MCRs): One-pot, three-component reactions involving a salicylaldehyde (B1680747), an amine (like 3-aminopyridine), and a malonate derivative are highly efficient for creating coumarin-3-carboxamide libraries. researchgate.net These methods reduce waste, shorten reaction times, and simplify purification processes. nih.gov Future work will likely explore novel catalysts, such as heterogeneous catalysts or nanoparticles, to further improve yields and selectivity in these MCRs. researchgate.netresearchgate.net

Flow Chemistry and Scalability: For industrial application, adapting current synthetic protocols to continuous flow systems will be a significant trend. Flow chemistry offers better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processing.

Table 1: Comparison of Synthetic Methodologies for Coumarin-3-Carboxamide Scaffolds| Methodology | Key Features | Advantages | Future Research Focus |

|---|---|---|---|

| Green Synthesis | Uses water as a solvent, waste curd water, or biodegradable catalysts; may employ ultrasonic or microwave irradiation. finechemicals.com.cneurjchem.comnih.gov | Environmentally friendly, reduced hazardous waste, often uses mild conditions. | Discovery of new bio-based catalysts and solvent systems. |

| Multicomponent Reactions (MCRs) | One-pot synthesis combining three or more starting materials (e.g., salicylaldehyde, amine, diethylmalonate). researchgate.net | High atom economy, reduced synthesis time, simplified purification. nih.gov | Development of stereoselective MCRs and novel catalytic systems. |

| C-3 Functionalization | Direct carboxamidation of a pre-formed coumarin (B35378) ring at the C-3 position using radical initiators. researchgate.net | Allows for late-stage modification of the coumarin core. | Improving regioselectivity and exploring a wider range of amine sources. |

Exploration of Untapped Biological Targets and Disease Areas

While coumarin derivatives are known for a broad range of pharmacological activities, the focus is shifting towards identifying novel and specific molecular targets to address complex diseases.

Oncology: Beyond general cytotoxicity, research is moving towards targeting specific pathways in aggressive and resistant cancers. For example, chromene derivatives have shown potential in treating triple-negative breast cancer (TNBC) by acting as microtubule-destabilizing agents that bind to the colchicine (B1669291) site of β-tubulin. nih.govnih.gov Other emerging anticancer targets for this scaffold include Src kinases, which are overexpressed in colorectal cancer, and Bcl-2 proteins, which are key regulators of apoptosis. nih.govorientjchem.org

Neurodegenerative Diseases: The neuroprotective potential of coumarins is a rapidly expanding field. Future studies will likely investigate targets beyond monoamine oxidase (MAO) and acetylcholinesterase (AChE) inhibition. nih.gov A promising new avenue is the activation of the Tropomyosin receptor kinase B (TRKB)-CREB-BDNF signaling pathway, which is implicated in neuronal survival and is dysfunctional in tauopathies like Alzheimer's disease. mdpi.comresearchgate.netnih.gov Derivatives have also been shown to reduce caspase activity, suggesting a role in preventing apoptosis-driven neurodegeneration. mdpi.comnih.gov

Inflammatory and Metabolic Diseases: The anti-inflammatory properties of coumarins could be harnessed to target key mediators in chronic inflammatory diseases. researchgate.net Exploration into specific enzymes like carbonic anhydrases (implicated in glaucoma and certain cancers) and β-glucuronidase represents another frontier for developing highly selective inhibitors based on the 2-oxo-2H-chromene-3-carboxamide structure.

Table 2: Emerging Biological Targets and Potential Therapeutic Areas| Disease Area | Potential Biological Target | Therapeutic Rationale |

|---|---|---|

| Oncology | β-Tubulin (Colchicine binding site) | Disruption of microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells, particularly TNBC. nih.govnih.gov |

| Src Kinase | Inhibition of a key signaling protein often overexpressed in colorectal cancer and leukemia. nih.gov | |

| Neurodegeneration | TRKB-CREB-BDNF Pathway | Activation of a critical pathway for neuronal survival and growth, offering potential in treating tauopathies. mdpi.comnih.gov |

| Caspases (e.g., Caspase-1, -3, -6) | Inhibition of apoptosis-related enzymes to prevent neuronal cell death. mdpi.comnih.gov | |

| Metabolic/Other | Carbonic Anhydrases (e.g., hCAII) | Inhibition of enzymes involved in pH regulation, with applications in glaucoma and cancer. |

Design of Targeted Delivery Systems and Prodrugs

A significant hurdle for many promising therapeutic compounds is poor bioavailability, off-target toxicity, or inability to reach the site of action. Future research on this compound will increasingly incorporate drug delivery strategies.

Nanoparticle-Based Delivery: Encapsulating the compound within nanoparticles (e.g., liposomes, polymeric nanoparticles) can improve its solubility, protect it from degradation, and allow for targeted delivery. nih.govmdpi.comresearchgate.netyoutube.comyoutube.com For instance, nanoparticles can be surface-modified with ligands that bind to receptors overexpressed on cancer cells, achieving active targeting. Triphenylphosphonium-appended coumarin nanoparticles have been shown to selectively accumulate in mitochondria, suggesting a strategy for delivering drugs directly to this organelle to induce apoptosis. nih.gov

Prodrug Design: The this compound structure can be chemically modified to create an inactive prodrug. This prodrug would be designed to convert to the active compound only under specific physiological conditions found at the target site, such as the hypoxic environment of a tumor or the presence of specific enzymes. This approach can significantly reduce systemic toxicity and improve the therapeutic index.

Advanced Combinatorial Chemistry and High-Throughput Screening for Analogues

To efficiently explore the vast chemical space around the this compound scaffold, modern drug discovery relies on combinatorial chemistry and high-throughput screening (HTS).

Combinatorial Library Synthesis: This approach involves the systematic and parallel synthesis of a large number of analogues. mdpi.comnih.gov For the target compound, libraries can be generated by varying the substituents at different positions on the coumarin ring (e.g., positions 6, 7, or 8) and by replacing the pyridin-3-yl group with a wide array of other aromatic or heterocyclic moieties. mdpi.com Solution-phase parallel synthesis is a particularly effective method for rapidly creating such libraries. nih.gov

High-Throughput Screening (HTS): Once a library is synthesized, HTS allows for the rapid testing of thousands of compounds against a specific biological target. Automated robotic systems are used to measure the activity of each compound in a given assay (e.g., enzyme inhibition, cell viability). This process can quickly identify "hit" compounds with desired activity, which can then be selected for further optimization.

Table 3: Combinatorial Approach for Analogue Generation| Scaffold Position | Core Structure | Potential Modifications (R-groups) |

|---|---|---|

| Coumarin Ring (R1) |  (Illustrative Structure) (Illustrative Structure) | -H, -OH, -OCH₃, -Cl, -F, -NO₂, -CH₃ |

| Amide Moiety (R2) | Substituted pyridines, pyrimidines, pyrazines, phenyls, benzyls, etc. |

Computational Design of Next-Generation Analogues

In silico or computational methods are becoming indispensable for the rational design of new drugs, allowing researchers to predict the properties of molecules before they are synthesized.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For this compound analogues, docking studies can be used to understand how modifications to the structure would affect its binding affinity and selectivity for targets like β-tubulin, TRKB, or specific caspases. nih.govniscpr.res.in

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By building a QSAR model for a set of known analogues, researchers can predict the activity of new, unsynthesized compounds and prioritize the most promising candidates for synthesis. mdpi.comrsc.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. This can help verify the stability of the binding mode predicted by docking and reveal key interactions that are crucial for the compound's activity, guiding further structural refinements. mdpi.comrsc.org

By integrating these advanced computational tools, the design of next-generation this compound analogues can be accelerated, leading to the development of compounds with optimized potency, selectivity, and pharmacokinetic profiles.

Q & A

Q. What are the standard synthetic routes for preparing 2-oxo-N-(pyridin-3-yl)-2H-chromene-3-carboxamide, and how do reaction conditions influence yield?

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Comprehensive characterization requires:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assigns proton environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm) and carbonyl carbons (δ 160–170 ppm) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS m/z 307.3 [M+H]⁺) .

- Infrared Spectroscopy (IR) : Identifies key functional groups (C=O stretch at ~1700 cm⁻¹, NH bend at ~3300 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) using C18 columns and UV detection (λ = 254 nm) .

Q. What in vitro biological assays are used to screen its therapeutic potential?

Initial screening focuses on:

- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Anticancer Activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values .

- Anti-inflammatory Effects : Inhibition of COX-2 enzyme activity via ELISA .

Advanced Research Questions

Q. How can researchers optimize solvent systems and catalysts to improve synthesis efficiency?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance intermediate solubility but may require post-reaction removal via vacuum distillation .

- Catalytic Systems :

-

DMAP/HOBt : Reduces racemization during amide coupling .

-

Microwave-Assisted Synthesis : Reduces reaction time (2–4 h vs. 24 h) with comparable yields .

Example Optimization Workflow :

- Screen solvents (DMF, THF, acetonitrile) for intermediate stability.

- Test catalytic combinations (e.g., DMAP vs. no catalyst).

- Validate purity via HPLC post-optimization .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies often arise due to:

- Assay Variability : Differences in cell line viability (e.g., HeLa vs. A549) or bacterial strains .

- Dose-Response Relationships : Non-linear effects at high concentrations may obscure true activity . Resolution Strategies :

- Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).

- Conduct meta-analyses to identify trends across datasets .

Q. What computational approaches predict binding interactions with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., topoisomerase II) .

- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories . Key Findings :

- The pyridinyl group forms π-π interactions with aromatic residues in target proteins .

- Carboxamide moiety participates in hydrogen bonding with active-site aspartate .

Q. How are structure-activity relationships (SARs) established for derivatives of this compound?

SAR studies focus on substituent effects:

- Pyridinyl Position : 3-Pyridinyl enhances antimicrobial activity vs. 2- or 4-substituted analogs .

- Chromene Modifications : Halogenation (e.g., Br at C6) increases anticancer potency by 2–3 fold .

| Derivative Structure | Key Modification | Biological Impact | Reference |

|---|---|---|---|

| 6-Bromo derivative | Halogen addition | IC₅₀ = 8.2 µM (HeLa) | |

| N-Methylpyridinyl | Reduced polarity | Lower solubility, decreased activity |

Q. What strategies assess the compound’s stability under varying pH and thermal conditions?

- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (e.g., >250°C) .

- pH Stability Studies : Incubate in buffers (pH 2–12) and monitor degradation via HPLC .

- Photostability : Expose to UV light (λ = 365 nm) for 48 h to assess isomerization risks .

Key Stability Insights :

- Stable in neutral pH but hydrolyzes rapidly under acidic conditions (t₁/₂ = 2 h at pH 2) .

- Amide bond remains intact up to 150°C, making it suitable for solid-phase synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.